molecular formula C23H17ClN2O5 B460793 2-amino-4-[2-[(2-chlorophenyl)methoxy]phenyl]-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile CAS No. 674805-42-6

2-amino-4-[2-[(2-chlorophenyl)methoxy]phenyl]-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile

Cat. No. B460793
CAS RN: 674805-42-6
M. Wt: 436.8g/mol
InChI Key: GKMQQGFRNYXOKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a polysubstituted 2-amino-4H-pyran-3-carbonitrile derivative . These derivatives are important heterocyclic compounds with a wide range of interesting biological activities .


Synthesis Analysis

The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst .


Chemical Reactions Analysis

The compound can be involved in various chemical reactions. For instance, it can participate in Suzuki-Miyaura coupling .

Scientific Research Applications

Anticancer Drug Research

A review article by Sugita et al. (2017) focuses on the development of new types of anticancer drugs with high tumor specificity and reduced keratinocyte toxicity. Among the compounds synthesized and tested, certain derivatives showed promising results in inducing apoptotic cell death in human oral squamous cell carcinoma cell lines with minimal effects on normal oral keratinocytes. The study highlighted the importance of chemical modification of lead compounds to enhance their therapeutic efficacy and safety profile (Sugita, Takao, Uesawa, & Sakagami, 2017).

Heterocyclic Compound Synthesis

Gomaa and Ali (2020) discussed the chemical properties and synthesis applications of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, highlighting their role as a privileged scaffold in the synthesis of various heterocyclic compounds. This research underscores the versatile reactivity and significant potential of such compounds in medicinal chemistry and dye synthesis, suggesting a related context for the chemical compound (Gomaa & Ali, 2020).

Phosphonic Acid Applications

Sevrain et al. (2017) provided an extensive review on phosphonic acids, detailing their synthesis methods and wide range of applications, from drug development to materials science. This research highlights the crucial role of functional group modification in expanding the utility of chemical compounds for various scientific and industrial applications (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

Citrus Flavonoids in Health and Disease

Ahmed et al. (2020) reviewed the chemistry and health benefits of citrus flavonoids, which are known for their broad spectrum of biological and pharmacological activities. The study emphasizes the importance of chemical structure in determining the health-promoting properties of natural compounds, offering insights into the potential health applications of structurally complex compounds like 2-amino-4-[2-[(2-chlorophenyl)methoxy]phenyl]-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile (Ahmed, AbouZid, Ahmed, Zaky, & Liu, 2020).

Future Directions

Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives have received increasing attention in recent years due to their interesting potential pharmacological properties . Their huge potential in drug discovery has inspired a wide array of synthetic work .

Mechanism of Action

properties

IUPAC Name

2-amino-4-[2-[(2-chlorophenyl)methoxy]phenyl]-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O5/c24-17-7-3-1-5-13(17)12-29-19-8-4-2-6-15(19)20-16(10-25)23(26)31-21-18(28)9-14(11-27)30-22(20)21/h1-9,20,27H,11-12,26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMQQGFRNYXOKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C3C(=C(OC4=C3OC(=CC4=O)CO)N)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4-[2-[(2-chlorophenyl)methoxy]phenyl]-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.